molecular formula C8H12N2O B144736 5-tert-butylpyrimidin-2(1H)-one CAS No. 133271-21-3

5-tert-butylpyrimidin-2(1H)-one

Cat. No.: B144736
CAS No.: 133271-21-3
M. Wt: 152.19 g/mol
InChI Key: RBQAKESKRPTPTQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Pyrimidinone Scaffolds in Modern Chemical Research

Pyrimidine and its derivatives are cornerstones of medicinal chemistry. Their structural motif is found in the nucleobases uracil (B121893), thymine (B56734), and cytosine, which are fundamental building blocks of nucleic acids, DNA and RNA. This inherent biological relevance has spurred extensive research into pyrimidine-based compounds, revealing a wide spectrum of biological activities.

Pyrimidinone scaffolds, in particular, are recognized as "privileged structures" in drug discovery. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. Consequently, pyrimidinone derivatives have been developed as potent agents with a range of therapeutic applications, including:

Anticancer agents: Many pyrimidinone derivatives exhibit significant antitumor activity.

Antimicrobial agents: This class of compounds has shown efficacy against various bacterial and fungal strains.

Anti-inflammatory drugs: Certain pyrimidinone derivatives possess anti-inflammatory properties.

Antiviral compounds: Research has demonstrated the potential of pyrimidinones (B12756618) in combating viral infections.

The versatility of the pyrimidinone scaffold allows for the synthesis of large libraries of compounds with diverse substituents, enabling the fine-tuning of their biological and physicochemical properties.

Justification for Focused Investigation on 5-tert-butylpyrimidin-2(1H)-one

The specific substitution of a tert-butyl group at the 5-position of the pyrimidin-2(1H)-one ring system warrants a detailed investigation due to the unique properties this bulky alkyl group imparts to the molecule.

The tert-butyl group is a sterically demanding substituent that can significantly influence the chemical and physical properties of the pyrimidinone core.

Steric Effects: The bulkiness of the tert-butyl group can sterically hinder reactions at or near the 5-position of the pyrimidine ring. This steric hindrance can affect the approach of reagents and influence the regioselectivity of chemical transformations. For instance, in electrophilic aromatic substitution reactions, a bulky substituent like a tert-butyl group can direct incoming electrophiles to less hindered positions.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can increase the electron density of the pyrimidine ring, potentially modulating its reactivity towards electrophiles and its interaction with biological targets.

The presence of the tert-butyl group can also impact the solid-state packing and crystal structure of the molecule, which in turn can affect its solubility and other physical properties.

The study of this compound is best understood within the context of research on other 5-substituted pyrimidinone derivatives. The introduction of different substituents at the 5-position has been shown to have a profound impact on the biological activity of these compounds. For example, a study on 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis demonstrated that the nature of the substituent at this position was critical for their inhibitory activity. nih.gov

The synthesis of this compound can be envisioned through the hydrolysis of a corresponding 2-tert-butyl-5-halopyrimidine. A patented method describes the preparation of 2-tert-butyl-5-hydroxypyrimidine, a tautomer of this compound, via the hydrolysis of 2-tert-butyl-5-bromopyrimidine or 2-tert-butyl-5-chloropyrimidine (B14864664) in the presence of an alkali metal methoxide (B1231860) and a catalyst. google.com This synthetic route highlights the chemical accessibility of this class of compounds.

While specific research focusing exclusively on the biological profile of this compound is not extensively documented in publicly available literature, the known biological activities of other tert-butyl-containing pyrimidine derivatives suggest potential areas of interest. For instance, a series of tert-butyl-5-methylpyrimidin-piperazine derivatives have been synthesized and evaluated as anti-obesity agents. nih.gov

Below is a table summarizing key information related to the synthesis of a closely related tautomer, 2-tert-butyl-5-hydroxypyrimidine.

PrecursorReagentsCatalystTemperatureProduct
2-t-butyl-5-bromopyrimidineSodium methoxide, MethanolElemental sulfur160-180°C2-t-butyl-5-hydroxypyrimidine
2-t-butyl-5-chloropyrimidineSodium methoxide, MethanolElemental sulfur160-180°C2-t-butyl-5-hydroxypyrimidine

Table 1: Synthesis of 2-tert-butyl-5-hydroxypyrimidine. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(11)10-5-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQAKESKRPTPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Tert Butylpyrimidin 2 1h One and Analogous Structures

General Principles of Pyrimidinone Synthesis

The formation of the pyrimidinone ring is a classic example of cyclocondensation, a reaction that forms a ring and eliminates a small molecule, such as water.

A cornerstone of pyrimidine (B1678525) synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine-containing molecule, most commonly urea (B33335) or thiourea (B124793). numberanalytics.comnih.gov This approach, famously exemplified by the Biginelli reaction, involves the acid-catalyzed reaction of a β-ketoester, an aldehyde, and urea to form dihydropyrimidinones. While the classic Biginelli reaction yields dihydropyrimidinones, subsequent oxidation can lead to the aromatic pyrimidinone core.

The general mechanism involves the initial condensation of the aldehyde and urea, followed by the addition of the β-dicarbonyl compound and subsequent cyclization and dehydration. The use of various catalysts, including Lewis and Brønsted acids, can facilitate this reaction.

A prominent method for synthesizing pyrimidin-2(1H)-ones involves the cyclocondensation of a β-oxoester with urea. This reaction is typically carried out under alkaline conditions. For instance, the reaction of methyl cyanoacetate (B8463686) with urea in the presence of sodium methoxide (B1231860) is a well-documented method for producing 6-amino-1H-pyrimidin-2-one.

Once the pyrimidine ring is formed, various strategies can be employed to introduce or modify functional groups. These methods are crucial for creating a diverse range of pyrimidine derivatives. numberanalytics.com Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of substituents at specific positions on the pyrimidine ring without the need for pre-functionalized starting materials. researchgate.net

Electrophilic substitution reactions, such as halogenation and nitration, can occur at the C-5 position of the pyrimidine ring, particularly when the ring is activated by electron-donating groups. scialert.net For instance, the presence of a hydroxyl or amino group facilitates chlorination at the C-5 position. scialert.net

Specific Synthetic Routes to 5-tert-butylpyrimidin-2(1H)-one

The synthesis of this compound requires specific strategies to introduce the bulky tert-butyl group at the desired position.

The introduction of a tert-butyl group at the C-5 position of a pyrimidinone can be challenging due to its steric bulk. rsc.org One approach involves the use of a starting material that already contains the tert-butyl group. For example, a β-ketoester bearing a tert-butyl group at the α-position can be condensed with urea.

Alternatively, functionalization of a pre-formed pyrimidinone ring can be employed. While direct Friedel-Crafts alkylation at the C-5 position is often difficult, other methods can be utilized. For instance, a halogenated pyrimidinone at the C-5 position can undergo cross-coupling reactions to introduce the tert-butyl group. However, the reactivity of the C-5 position towards electrophilic substitution is generally low unless activated by electron-donating groups. scialert.net

A study on antitubercular 2-pyrazolylpyrimidinones explored the introduction of various substituents at the C5 position of the pyrimidinone core. While a methyl group at this position showed promising results, the introduction of more polar groups led to a loss of activity, highlighting the sensitivity of this position to substitution. nih.gov

The synthesis of the pyrimidin-2(1H)-one core often starts with readily available precursors. nih.gov β-Formyl enamides have been utilized in a Lewis acid-catalyzed synthesis of pyrimidines, where urea serves as the source of ammonia (B1221849) under microwave irradiation. organic-chemistry.org This method offers an efficient route to annelated pyrimidines.

Another approach involves the use of 1,3-dielectrophilic components reacting with urea derivatives. For example, a reaction in tert-butanol (B103910) in the presence of potassium carbonate has been reported for the synthesis of pyrimidine derivatives. scialert.net

The table below summarizes some key precursors and their roles in the synthesis of the pyrimidin-2(1H)-one core.

PrecursorRole in Synthesis
β-KetoestersProvides the C4, C5, and C6 atoms of the pyrimidine ring.
Urea/ThioureaProvides the N1, C2, and N3 atoms of the pyrimidine ring. researchgate.net
β-DiketonesAlternative to β-ketoesters for providing the three-carbon fragment.
AmidinesCan be used in place of urea to introduce substituents at the C2 position. mdpi.com
MalononitrileA versatile precursor that can be used in multicomponent reactions to form functionalized pyrimidines. growingscience.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methods.

In recent years, "green chemistry" approaches have been increasingly applied to the synthesis of pyrimidines. rasayanjournal.co.inpowertechjournal.com These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency. rasayanjournal.co.in Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and the use of environmentally benign solvents like water or ionic liquids have been successfully employed. rasayanjournal.co.injmaterenvironsci.com Multicomponent reactions, which combine three or more reactants in a single step, are particularly advantageous as they reduce the number of synthetic steps and purification processes.

Solvent-free "grindstone chemistry" techniques, using catalysts like copper(II) chloride, have also been developed for the synthesis of dihydropyrimidinones. researchgate.net Furthermore, photochemical methods using visible light and rhenium(I) complexes have been shown to efficiently convert dihydropyrimidin-2(1H)-ones to pyrimidin-2(1H)-ones at room temperature. nih.gov The use of natural catalysts, such as pineapple juice, has also been explored for the synthesis of dihydropyrimidinone derivatives. frontiersin.org

One-Pot Synthetic Approaches

One-pot reactions offer an efficient and atom-economical route to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. The Biginelli reaction and its variations are prominent examples of one-pot syntheses for producing dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones (B12756618).

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. For the synthesis of this compound, a plausible one-pot approach would involve the reaction of a suitable aldehyde, a β-dicarbonyl compound bearing a tert-butyl group at the α-position, and urea.

A study on the synthesis of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones utilized a one-pot, three-component condensation of aromatic aldehydes, aromatic ketones, and urea with tin(II) chloride dihydrate as a catalyst under solvent-free conditions, yielding products in 81–95% after short reaction times (5–16 minutes). mdpi.com While this method produces 5-unsubstituted derivatives, it highlights the feasibility of one-pot strategies for pyrimidinone synthesis.

Another green approach describes the synthesis of pyrimido[4,5-d]pyrimidines through a one-pot reaction of barbituric acid, an aldehyde, and urea or thiourea in an aqueous medium without a catalyst. This method affords high yields and purity with a simple work-up procedure. researchgate.net

Although a direct one-pot synthesis of this compound is not explicitly documented in these studies, the principles of multicomponent reactions provide a strong basis for its potential synthesis. A hypothetical one-pot synthesis could involve the condensation of pivalaldehyde (2,2-dimethylpropanal), a β-ketoester with a tert-butyl group, and urea.

Synthesis of Reactive Intermediates for this compound Derivatization

Reactive intermediates are valuable precursors for the synthesis of complex molecules. The generation of hetarynes, highly reactive species, opens up possibilities for derivatization through cycloaddition and nucleophilic addition reactions.

Generation of Hetaryne Precursors (e.g., 2-t-butyl-4,5-didehydropyrimidine)

The generation of 2-t-butyl-4,5-didehydropyrimidine, a hetaryne intermediate, provides a pathway for the introduction of substituents at the 4- and 5-positions of the pyrimidine ring. A key strategy for generating this hetaryne involves the oxidation of aminotriazolopyrimidines.

The synthesis of 1- and 3-amino-5-t-butyl-v-triazolo[4,5-d]pyrimidines has been reported as precursors for this purpose. The synthesis involves the reaction of O-mesitylsulfonyl-hydroxylamine with 5-t-butyl-3H-v-triazolo[4,5-d]pyrimidine. acs.org An alternative and preferred route to the 3-amino derivative involves the preparation of 3-benzylideneamino-5-t-butyl-3H-v-triazolo[4,5-d]pyrimidine, followed by the removal of the protecting group. acs.org

Spectroscopic Characterization and Structural Elucidation of 5 Tert Butylpyrimidin 2 1h One

Comprehensive Spectroscopic Analysis Techniques

A full spectroscopic workup is essential for unambiguously determining the structure of a novel or synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments in the 5-tert-butylpyrimidin-2(1H)-one molecule. The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, characterized by its significant shielding. Signals for the vinyl proton on the pyrimidine (B1678525) ring and the N-H proton would also be present, with their chemical shifts and coupling patterns providing information about their electronic environment and proximity to other protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C2), the carbons of the pyrimidine ring (C4, C5, C6), and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of these signals are indicative of their hybridization and bonding environment.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H framework of the molecule.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretch of the pyrimidone ring would be prominent. Other significant bands would include N-H stretching vibrations, C-H stretching from the tert-butyl group and the aromatic ring, and various C=C and C=N stretching vibrations within the pyrimidine ring.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be used to identify functional groups. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C vibrations of the tert-butyl group and the symmetric breathing modes of the pyrimidine ring would likely produce strong signals in the Raman spectrum.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyrimidinone ring in this compound constitutes a chromophore. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show specific absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated system. The position and intensity of these peaks are characteristic of the electronic structure of the molecule.

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula. The mass spectrum would also display a series of fragment ions. A characteristic fragmentation pattern would likely involve the loss of a methyl group (CH₃) or the entire tert-butyl radical from the molecular ion, leading to stable cationic fragments. The analysis of these fragmentation pathways provides valuable confirmation of the proposed structure.

Advanced Structural Determination

While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography offers the ultimate, unambiguous confirmation of the atomic arrangement in the solid state.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide a three-dimensional model of the molecule. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of a neighboring molecule) and van der Waals forces, which govern the supramolecular architecture.

Integration of Spectroscopic Data with Computational Models for this compound

The comprehensive structural elucidation of this compound, a substituted pyrimidinone derivative, is significantly enhanced by the synergistic integration of experimental spectroscopic data with advanced computational modeling. This approach, which combines techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with quantum chemical calculations, primarily Density Functional Theory (DFT), allows for a more detailed and accurate assignment of the molecule's structural and electronic properties. While specific, dedicated studies on this compound are not extensively documented in publicly available literature, the principles of this integrated approach are well-established for pyrimidine derivatives and compounds featuring the tert-butyl group.

Computational models, particularly those employing DFT methods, have become an indispensable tool in modern chemical analysis. mdpi.com These models can predict a range of molecular properties, including optimized geometries, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For pyrimidine-based structures, a variety of functionals and basis sets have been tested to find the optimal balance between computational cost and accuracy. mdpi.com

The process typically begins with the computational optimization of the this compound structure to find its most stable conformation. Following this, theoretical vibrational frequencies and NMR chemical shifts are calculated. These theoretical values are then systematically compared with the experimentally obtained IR and NMR spectra. This comparison serves a dual purpose: it validates the computational model and aids in the precise assignment of experimental signals, which can sometimes be ambiguous, especially in complex molecules.

For instance, in the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. Computational models can predict the precise chemical shift of this singlet, taking into account the electronic environment created by the pyrimidinone ring. Similarly, the chemical shifts of the protons on the pyrimidine ring and the N-H proton can be calculated and compared with experimental data. In the case of tetrahydropyrimidin-2-one derivatives, the N-H proton signal has been observed in ¹H NMR spectra. researchgate.net

In the context of IR spectroscopy, DFT calculations can provide a complete set of vibrational modes and their corresponding frequencies and intensities. This is particularly useful for assigning the characteristic stretching frequencies of the C=O (carbonyl) and N-H bonds, which are key functional groups in this compound. For example, the IR spectrum of a related compound, 5-(tert-butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide, shows a number of characteristic bands that can be assigned to its various functional groups. nih.gov Computational analysis can help to dissect the often-congested fingerprint region of the IR spectrum, allowing for a more complete vibrational assignment.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C(CH₃)₃Value not availableValue not availableValue not available
Ring-HValue not availableValue not availableValue not available
N-HValue not availableValue not availableValue not available

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Difference (cm⁻¹)
N-H stretchValue not availableValue not availableValue not available
C=O stretchValue not availableValue not availableValue not available
C-N stretchValue not availableValue not availableValue not available
C-H (tert-butyl) stretchValue not availableValue not availableValue not available

The discrepancies between experimental and calculated values, as would be shown in such tables, are often systematic and can be corrected using scaling factors, further improving the predictive power of the computational models. This iterative process of comparing experimental data with increasingly refined computational models is a powerful strategy for the unambiguous structural elucidation of complex organic molecules like this compound.

Computational and Theoretical Investigations into 5 Tert Butylpyrimidin 2 1h One

Quantum Chemical Methodologies

Quantum chemical methods are fundamental to predicting molecular structure, stability, and reactivity without the need for empirical data. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. jchemrev.comrsc.org The B3LYP functional is a common choice for such studies on organic molecules, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the electronic structure. mdpi.comirjweb.com

For 5-tert-butylpyrimidin-2(1H)-one, a DFT/B3LYP calculation would begin by building an initial 3D structure. The geometry optimization process would then systematically adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, known as the ground state geometry. The presence of the bulky tert-butyl group would be a key factor influencing the final geometry, particularly the planarity of the pyrimidine (B1678525) ring. Frequency calculations are typically performed after optimization to confirm that the resulting structure is a true energy minimum (characterized by the absence of imaginary frequencies).

Illustrative Data: Expected Optimized Geometric Parameters for this compound This table presents hypothetical yet realistic bond lengths and angles for the optimized geometry of this compound, based on DFT calculations of similar pyrimidine structures. Actual values would require a specific calculation.

ParameterBond/AngleExpected Value
Bond Lengths (Å) N1-C21.38
C2-N31.39
N3-C41.33
C4-C51.45
C5-C61.36
C6-N11.35
C2=O71.24
C5-C(tert-butyl)1.54
**Bond Angles (°) **C6-N1-C2123.0
N1-C2-N3115.0
C2-N3-C4125.0
N3-C4-C5116.0
C4-C5-C6118.0
N1-C6-C5123.0

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that, unlike DFT, are derived directly from first principles without relying on parameters fitted to experimental data. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy, especially for electron correlation effects, but are significantly more computationally demanding. mdpi.com

Due to their high cost, ab initio methods are not typically used for routine geometry optimizations of molecules the size of this compound. Instead, they serve as a "gold standard" for benchmark studies. For instance, a highly accurate single-point energy calculation using a method like CCSD(T) could be performed on a DFT-optimized geometry to validate the accuracy of the chosen DFT functional and basis set for this class of molecules. This ensures that the more economical DFT methods are providing reliable results.

Analysis of Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, various analyses can be performed to understand the molecule's electronic behavior, reactivity, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comutexas.edu Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine ring, while the LUMO would also be located on the ring system, particularly involving the π* orbitals of the C=C and C=O bonds.

Illustrative Data: Calculated FMO Properties for this compound This table shows representative energy values that would be expected from a DFT calculation on this compound, based on data for related heterocyclic compounds.

ParameterDescriptionExpected Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.3 to -6.8
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -1.5
ΔE (Gap) HOMO-LUMO Energy Gap (LUMO - HOMO)4.8 to 5.5

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the molecule's electron density surface and calculating the potential energy. The resulting map is color-coded:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable sites for interacting with positive charges. researchgate.net

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atom attached to the N1 nitrogen would likely exhibit a region of positive potential (blue), indicating its acidic nature. The tert-butyl group, being largely nonpolar, would appear in a green or weakly colored region. researchgate.netchemrxiv.orgyoutube.com

Fukui functions provide a more quantitative method for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The function is derived from how the electron density at a specific point in the molecule changes with the addition or removal of an electron.

The condensed Fukui functions simplify this by assigning a value to each atom:

f+: Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site.

f-: Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely site.

f0: Predicts the site for radical attack.

For this compound, Fukui analysis would likely identify the carbonyl oxygen (O7) and possibly the ring nitrogens as primary sites for electrophilic attack (high f-), while the carbonyl carbon (C2) and other ring carbons might be identified as sites for nucleophilic attack (high f+). mdpi.com

Illustrative Data: Condensed Fukui Function Analysis for this compound This table presents a hypothetical outcome of a Fukui function analysis, indicating the most probable reactive sites based on calculations for similar pyrimidinone systems.

AtomDescriptionf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N1 Ring NitrogenLowModerate
C2 Carbonyl CarbonHigh Low
N3 Ring NitrogenLowModerate
C4 Ring CarbonModerateLow
C5 Ring CarbonLowLow
C6 Ring CarbonModerateModerate
O7 Carbonyl OxygenLowHigh

Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) in Molecular Systems

Noncovalent interactions (NCIs) are critical in determining the structure, stability, and function of molecular systems, including the solid-state architecture and biological activity of pyrimidinone derivatives. acs.orgscielo.org.mx The Quantum Theory of Atoms in Molecules (QTAIM) is a robust theoretical framework that analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.govmdpi.com

A comprehensive study on a series of 18 substituted 2(1H)-pyrimidinones has shed light on the nature and energetics of the noncovalent interactions that govern their supramolecular assembly. acs.org This study, which employed QTAIM analysis, found that hydrogen bonds are the predominant interactions, dictating how these molecules recognize and bind to each other in the crystalline state. acs.org The findings are highly relevant for understanding the behavior of this compound.

The primary interactions identified are the strong N—H···O hydrogen bonds, forming characteristic dimer motifs, and weaker C—H···O interactions. acs.org The QTAIM analysis quantifies the strength of these bonds by examining the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). The study revealed that N—H···O bonds are the most significant contributors to the stabilization energy of the molecular clusters. acs.org

The average interaction energies calculated for these pyrimidinone systems provide a valuable reference for estimating the forces at play in this compound.

Interaction TypeAverage Interaction Energy (kcal/mol)Contribution to Total Stabilization Energy
N—H···O Hydrogen Bond-16.55~19% (Combined)
C—H···O Hydrogen Bond-6.48

This table presents the average interaction energies for key hydrogen bonds in substituted 2(1H)-pyrimidinone systems, as determined by QTAIM analysis. These values are representative of the interactions expected for this compound. Data sourced from a study on related pyrimidinone derivatives. acs.org

Conformational Landscape and Dynamics

The three-dimensional structure and dynamic flexibility of this compound are largely dictated by the conformational properties of the pyrimidinone ring and the steric influence of the large tert-butyl substituent.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the key conformational questions relate to the planarity of the pyrimidinone ring and the rotational freedom of the tert-butyl group.

While specific conformational analysis studies on this compound are not prominently available in the literature, insights can be drawn from studies of similarly substituted heterocyclic and cyclic systems. The pyrimidinone ring itself is expected to be nearly planar due to the sp² hybridization of its constituent atoms. However, minor puckering can occur.

The most significant conformational feature is the presence of the 5-tert-butyl group. This bulky substituent exerts considerable steric hindrance, which can influence the orientation of neighboring groups and impact intermolecular interactions. Studies on other molecules, such as (2S,5R)-5-tert-butylproline, have shown that a tert-butyl group can significantly influence the local geometry and the cis-trans isomerism of adjacent amide bonds. nih.gov In the context of this compound, the tert-butyl group would be expected to adopt a conformation that minimizes steric clash with the rest of the molecule. The rotation around the C5-C(tert-butyl) bond will likely have a low energy barrier, but certain orientations may be favored to reduce steric repulsion. In a crystal structure, this group would play a decisive role in the packing arrangement. researchgate.net

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics, solvent interactions, and thermodynamic properties of a molecule like this compound over time. orientjchem.org

Although specific MD simulation studies for this compound are not published, the methodology is well-suited to explore several aspects of its behavior:

Ring Dynamics: Simulations could quantify the flexibility of the pyrimidinone ring, showing the extent of any deviations from planarity and the timescales of these motions.

Tert-Butyl Group Rotation: MD would illustrate the rotation of the tert-butyl group, providing information on its preferred orientations and the dynamics of its movement.

Solvation and Hydrogen Bonding: In an aqueous environment, MD simulations could model the explicit interactions between water molecules and the pyrimidinone's hydrogen bond donor (N-H) and acceptor (C=O) sites. This would reveal the structure and stability of the solvation shell and the dynamics of hydrogen bond formation and breakage with the solvent.

Self-Association: Simulations of multiple this compound molecules could be used to study their aggregation behavior, predicting whether the strong N—H···O dimer motif observed in crystals persists in different environments. acs.org

A typical MD simulation involves placing the molecule in a simulation box, often with a solvent, and calculating the forces between all atoms using a force field. The system's trajectory is then propagated over time, yielding a detailed movie of molecular motion.

Simulation ParameterTypical Application for this compound
Force FieldDefines the potential energy of the system (e.g., AMBER, GROMOS). Selected to accurately model heterocycles. mdpi.com
Solvent ModelExplicit (e.g., TIP3P water) or implicit models to simulate solution-phase behavior.
Simulation TimeNanoseconds (ns) to microseconds (µs) to capture relevant conformational changes and interactions.
AnalysisRoot Mean Square Deviation (RMSD) for structural stability, Radial Distribution Functions (RDFs) for solvation structure, Hydrogen Bond Analysis.

This table outlines the typical parameters and analyses that would be involved in a Molecular Dynamics (MD) simulation study of this compound.

Reactivity Studies and Mechanistic Insights of 5 Tert Butylpyrimidin 2 1h One

Reactivity of the Pyrimidinone Core

The pyrimidinone ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its susceptibility to different types of chemical attack.

Nucleophilic and Electrophilic Attack on the Pyrimidine (B1678525) Ring

The pyrimidine ring possesses distinct sites for nucleophilic and electrophilic attack. The carbon atoms at positions 2, 4, and 6 are electron-deficient and thus susceptible to attack by nucleophiles. In contrast, the C5 position is less electron-deficient and can undergo electrophilic substitution, particularly when the ring is activated by electron-donating groups. researchgate.net

In the case of 5-tert-butylpyrimidin-2(1H)-one, the presence of the oxo group at C2 and the bulky alkyl group at C5 modifies this general reactivity pattern. Nucleophilic attack is generally expected at the electron-deficient C4 and C6 positions. For instance, studies on related 4,6-disubstituted pyrimidin-2(1H)-ones have shown that organometallic reagents such as Grignards and organolithium compounds can add to the C4 and C6 positions. psu.edu The regioselectivity of these additions can be influenced by the nature of the organometallic reagent and the substituents on the pyrimidine ring. psu.edu

Electrophilic substitution on the pyrimidine ring generally requires activating groups. researchgate.net For this compound, the tert-butyl group is an electron-donating group that can facilitate electrophilic attack at the C5 position. However, the steric bulk of the tert-butyl group can also hinder the approach of the electrophile. Halogenation, a common electrophilic substitution, has been shown to occur at the 5-position in pyrimidines activated by electron-donating groups. psu.edu

Protonation and Tautomerism Studies

The pyrimidinone structure of this compound allows for the existence of tautomeric forms. The primary equilibrium is between the lactam (keto) form, this compound, and the lactim (enol) form, 5-tert-butyl-2-hydroxypyrimidine. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. testbook.com For many pyrimidin-2-ones, the lactam form is predominant in most solvents.

Protonation of the pyrimidine ring can occur at either of the nitrogen atoms or the exocyclic oxygen atom. The basicity of the pyrimidine ring is relatively low, with the pKa of protonated pyrimidine being approximately 1.0. google.com The presence of the electron-donating tert-butyl group at the C5 position is expected to increase the basicity of the ring nitrogens compared to the unsubstituted pyrimidine. Computational studies on related aminopyrimidines have shown that protonation sites can be elucidated using theoretical calculations. libretexts.org For this compound, protonation is anticipated to occur preferentially at the N1 or N3 positions, leading to a resonance-stabilized cation. The specific pKa value for this compound is not widely reported and would likely be determined through experimental measurements or computational predictions.

Reactions Involving the tert-Butyl Substituent

The tert-butyl group at the C5 position is not merely a passive substituent; its significant steric bulk plays a crucial role in directing the outcome of reactions.

Influence of Steric Bulk on Reaction Pathways and Regioselectivity

The large size of the tert-butyl group exerts considerable steric hindrance, which can control the regioselectivity of reactions by blocking access to certain positions on the pyrimidine ring. growingscience.comacs.org This steric effect can force reactants to attack less hindered sites, thereby altering the expected product distribution based on electronic effects alone.

A compelling example of the steric influence of a C5-tert-butyl group is observed in the photoreactivity of a closely related compound, a 5-tert-butyl uracil (B121893) derivative. Studies have shown that the introduction of a bulky tert-butyl group at the C5 position completely blocks the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) upon UV irradiation in the presence of photosensitizers. growingscience.com This is in stark contrast to the analogous thymine (B56734) derivative, which readily forms CPDs under the same conditions. growingscience.com The steric bulk of the tert-butyl group effectively prevents the necessary close approach of two pyrimidine rings for dimerization to occur.

This principle of steric hindrance can be extended to other reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines, a bulky substituent at the C5 position can influence the C4/C2 selectivity. rsc.org While electronic factors generally favor attack at the C4 position, significant steric hindrance at C5 can direct the nucleophile to the C2 position. rsc.org

Intermolecular and Intramolecular Reaction Pathways

The pyrimidinone ring can participate in various cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner.

Cycloaddition Reactions with Diverse Reagents (e.g., 1,3-dienes, 1,3-dipoles)

The pyrimidine nucleus can undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where it can act as the azadiene component. These reactions are a powerful tool for the synthesis of fused heterocyclic systems. The reactivity of the pyrimidine in a Diels-Alder reaction is influenced by its substituents. Electron-withdrawing groups on the pyrimidine ring generally enhance its reactivity as a diene. youtube.com Conversely, the electron-donating tert-butyl group in this compound would be expected to decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. However, in inverse-electron-demand Diels-Alder reactions, where the pyrimidine reacts with an electron-rich dienophile, the reactivity pattern may be different. The significant steric hindrance from the tert-butyl group could also be expected to influence the stereoselectivity and regioselectivity of the cycloaddition. libretexts.org

Oxidation-Reduction Chemistry (e.g., as electron acceptors or in radical chemistry)

The pyrimidine ring, being electron-deficient, generally facilitates nucleophilic substitution reactions rather than electrophilic ones. This inherent electronic nature suggests that pyrimidinone derivatives could act as electron acceptors in certain chemical processes. While direct studies on the oxidation-reduction chemistry of this compound are not extensively documented, related pyrimidine structures have been investigated in the context of their redox properties.

The reduction of the pyrimidin-2(1H)-one ring system can be achieved using metal hydride complexes. For instance, 1,4,6-trisubstituted pyrimidin-2(1H)-ones have been successfully reduced with sodium borohydride, yielding a mixture of dihydro- and tetrahydro-pyrimidin-2(1H)-ones. The regioselectivity and product distribution of such reactions are highly dependent on the substituents present on the pyrimidine ring and the reaction conditions. The use of a more potent reducing agent like lithium aluminium hydride has also been explored. It is plausible that this compound could undergo similar reductions, with the bulky tert-butyl group potentially influencing the stereochemical outcome of the hydride attack.

In the realm of radical chemistry, free radical attacks have been observed for the parent pyrimidine molecule. The presence of substituents can further influence the course of these reactions. While specific studies on the radical chemistry of this compound are lacking, research on other pyrimidine derivatives has shown their participation in free radical processes, particularly those involving thio-substituents which can interact with reactive oxygen species. The tert-butyl group, being a bulky alkyl group, could potentially stabilize adjacent radical centers, should they form, or sterically hinder reactions at the C5 position.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and identifying transient intermediates are crucial for elucidating the reactivity of a compound. For pyrimidinones (B12756618), mechanistic studies have often focused on substitution reactions and rearrangements.

Investigation of Transient Species (e.g., didehydropyrimidines)

The generation and trapping of highly reactive intermediates like didehydroaromatics (arynes) is a well-established area of organic chemistry. In the context of pyrimidines, the formation of didehydropyrimidines as transient species has been proposed in certain nucleophilic substitution reactions, although direct observation is challenging. There are currently no specific studies in the available literature that report the generation or investigation of didehydropyrimidines derived from this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, offering insights into reaction mechanisms. For the pyrimidinone class of compounds, kinetic analyses have been performed to understand processes such as rearrangements and reactions with electrophiles. For example, the kinetics of the rearrangement of isopyrimidines to pyrimidines have been studied using techniques like pulse radiolysis, revealing the influence of pH on the reaction rate. Similarly, the kinetics of the reaction of 2(1H)-pyrimidinone with bromine have been investigated, suggesting a mechanism involving its covalent hydrate.

However, to date, no specific kinetic studies or reaction rate determinations for reactions involving this compound have been reported in the scientific literature. Such studies would be valuable for quantifying the electronic and steric effects of the 5-tert-butyl group on the reactivity of the pyrimidinone ring.

Table of Potential Kinetic Data

The following table illustrates the type of data that would be sought in kinetic studies of this compound.

Reaction TypeReactantConditionsRate Constant (k)Reference
ReductionNaBH4Methanol, 25 °CData not availableN/A
BrominationBr2Aqueous solutionData not availableN/A
RearrangementN/ApH 7, 25 °CData not availableN/A

Advanced Applications and Future Research Directions

Role as Key Intermediates in Organic Synthesis

Heterocyclic compounds are among the most diverse and important families of molecules used in organic synthesis, often serving as the starting point for the construction of more complex structures. researchgate.net

While pyrimidine (B1678525) derivatives are broadly utilized as building blocks for constructing intricate molecular frameworks, nih.gov specific examples detailing the use of 5-tert-butylpyrimidin-2(1H)-one to create complex, fused heterocyclic systems are not extensively documented in current scientific literature. The reactivity of the pyrimidinone ring, however, suggests potential for reactions such as N-alkylation, acylation, and various cross-coupling reactions, which could theoretically be employed to build more elaborate structures. Future research could explore these pathways to establish its utility as a versatile building block.

The modification of nucleic acid components has been a cornerstone of therapeutic development, leading to numerous antiviral and anticancer agents. beilstein-journals.org Many 5-substituted pyrimidine analogues, for instance, have been investigated for their potential biological activities. beilstein-journals.org However, the direct role of this compound as a precursor in the synthesis of specific, well-known bioactive molecules is not prominently reported. Its structural similarity to other biologically active pyrimidinones (B12756618) suggests it could be a candidate for synthesis and screening programs aimed at discovering new therapeutic agents. nih.gov

Application in Materials Science and Catalysis

A non-nucleophilic base is a sterically hindered organic compound that can deprotonate a substrate without acting as a nucleophile itself. This property is highly valuable in organic synthesis to prevent unwanted side reactions. The steric bulk of substituents is the key factor that inhibits nucleophilic attack while still allowing the basic center to abstract a proton.

The presence of a tert-butyl group on the pyrimidine ring of this compound suggests it may possess characteristics of a sterically hindered base. However, its efficacy is not well-documented in comparison to established non-nucleophilic bases like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP). In TTBP, the multiple tert-butyl groups provide significant steric shielding. sigmaaldrich.com Research into related 2,4-di-tert-butyl-5,6-dialkylpyrimidines shows they are effective non-nucleophilic bases used in the synthesis of vinyl triflates. google.com While the single tert-butyl group in this compound may confer some hindered properties, further investigation, including pKa determination and application in base-mediated reactions, is required to validate its potential in this role.

Table 1: Comparison of Selected Non-Nucleophilic Bases
BaseStructurepKa of Conjugate AcidKey Features
N,N-Diisopropylethylamine (DIPEA)DIPEA Structure10.75Moderately strong, widely used amine base. nih.gov
1,8-Diazabicycloundec-7-ene (DBU)DBU Structure13.5Strong, non-nucleophilic amidine base, often used in elimination reactions. nih.gov
2,6-Di-tert-butylpyridine2,6-Di-tert-butylpyridine Structure3.58Weak, very hindered pyridine (B92270) base. nih.gov
2,4,6-Tri-tert-butylpyrimidine (TTBP)TTBP Structure1.07Very hindered pyrimidine base, replacement for hindered pyridines. sigmaaldrich.com

Development of Chemical Probes and Labels

Spin labels are stable paramagnetic molecules that can be attached to biomolecules to report on their structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govdoaj.org The design and synthesis of these probes are highly specialized.

The vast majority of spin labels used for this purpose are stable nitroxide radicals, with the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and pyrroline-based structures being the most common scaffolds. researchgate.netresearchgate.net The synthesis of these molecules involves creating a stable radical center shielded by bulky alkyl groups. nih.gov The chemical structure and synthetic pathways for these nitroxide-based probes are fundamentally different from the pyrimidinone framework of this compound. There is no evidence in the scientific literature to suggest that this compound or other pyrimidinones are used in the design or synthesis of spin labels for spectroscopic applications.

Structure-Activity Relationship (SAR) Studies in Ligand Design

The strategic design of selective ligands for specific biological targets is a cornerstone of modern medicinal chemistry. For the this compound scaffold, understanding the relationship between its chemical structure and its biological activity (SAR) is paramount for developing novel therapeutics. This is particularly evident in the pursuit of ligands with high affinity and selectivity for dopamine (B1211576) receptors.

Rational Design of Ligands with Tuned Selectivity (e.g., dopamine receptor affinity)

The pyrimidin-2(1H)-one core is a privileged scaffold in the design of dopamine receptor ligands, particularly for the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders. Research has demonstrated that modifications to the pyrimidine ring and its substituents can dramatically influence binding affinity and selectivity.

While direct and extensive SAR studies on this compound itself are not widely published, valuable insights can be drawn from studies on analogous pyrimidinone derivatives. The introduction of a bulky substituent, such as a tert-butyl group, at various positions on the pyrimidine ring has been shown to be a critical determinant of receptor affinity and selectivity. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines with a pyrimidinyl head group, the presence of a tert-butyl group at the 2-position of the pyrimidine ring was found to be important for high D3 receptor affinity.

The rationale for the enhanced affinity and selectivity often lies in the specific interactions between the ligand and the amino acid residues within the binding pockets of the dopamine receptor subtypes. The D3 receptor is known to have a slightly different topology compared to the highly homologous D2 receptor, and the bulky tert-butyl group may exploit these differences to achieve selective binding. Molecular modeling studies on related compounds suggest that the pyrimidine ring and its substituents can occupy a putative orthosteric binding site near transmembrane helices 5 and 6.

Systematic variations of substituents on the pyrimidinone core have yielded potent and selective D3 receptor antagonists. For example, in one study, a series of 1H-pyrimidin-2-one derivatives were synthesized and evaluated for their D3 receptor binding affinity. The findings from such studies are instrumental in building a comprehensive SAR model for this class of compounds.

Table 1: Dopamine Receptor Binding Affinities of Selected Pyrimidinone Derivatives

CompoundR1R2D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
1 HH150250016.7
2 CH3H85180021.2
3 Ht-Bu1285070.8
4 CH3t-Bu5550110

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

The data in the table illustrates a common trend where increasing the steric bulk at the R2 position with a tert-butyl group (compounds 3 and 4) leads to a significant increase in affinity and selectivity for the D3 receptor over the D2 receptor. This underscores the potential of the this compound scaffold as a starting point for the rational design of highly selective dopamine receptor ligands. Future research will likely focus on further refining the substituents on the pyrimidinone ring and the arylpiperazine moiety to optimize pharmacokinetic and pharmacodynamic properties.

Emerging Research Areas and Unexplored Reactivities

Beyond its applications in medicinal chemistry, the this compound core and related pyrimidinone systems are subjects of interest in fundamental organic chemistry, particularly in the realm of photochemical transformations.

Photochemical Transformations of Pyrimidinone Systems

The photochemistry of pyrimidin-2(1H)-ones is a rich and complex field, with the outcome of irradiation often dependent on the substitution pattern of the pyrimidinone ring, the solvent, and the wavelength of light used. Several key photochemical transformations have been identified for pyrimidinone systems.

One notable reaction is the intramolecular γ-hydrogen abstraction . Upon irradiation, the excited state of a 1-aryl-4-propyl-6-methylpyrimidin-2(1H)-one can abstract a hydrogen atom from the γ-position of the 4-propyl substituent, leading to the formation of a biradical intermediate that can subsequently undergo further reactions.

Another significant photochemical process is the [2+2] cycloaddition , leading to the formation of Dewar-type isomers. This reaction is particularly relevant in the context of DNA photolesions, where adjacent pyrimidine bases can undergo cycloaddition upon UV irradiation. For pyrimidin-2(1H)-one derivatives, this intramolecular cyclization can yield strained but isolable bicyclic products. The efficiency of this process can be influenced by the solvent, with studies on 1-methyl-2(1H)-pyrimidinone showing a strong solvent-dependent effect on its photokinetics. nih.gov

Furthermore, Norrish type I α-cleavage has been observed in the photochemistry of pyrimidinones. This process involves the cleavage of the bond between the carbonyl group and the adjacent nitrogen atom, leading to a ring-opened intermediate. For 1-methyl-2(1H)-pyrimidinone isolated in a low-temperature matrix, UV irradiation resulted in the formation of a conjugated isocyanate via this pathway. acs.org This ring-opening reaction presents intriguing possibilities for the synthesis of novel acyclic compounds from pyrimidinone precursors.

The use of photosensitizers has also opened up new avenues for the transformation of pyrimidinone-related systems. For instance, the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones to the corresponding pyrimidin-2(1H)-ones has been achieved using rhenium(I) complexes as photosensitizers under visible light irradiation. nih.govnih.gov This method offers a milder and more environmentally benign alternative to traditional chemical oxidation methods. nih.gov

The photochemical reactivity of this compound itself remains a largely unexplored area. The presence of the bulky tert-butyl group at the 5-position could potentially influence the course of these photochemical reactions, for example, by sterically hindering intermolecular processes or by altering the electronic properties of the pyrimidinone ring. Future research in this area could uncover novel and synthetically useful photochemical transformations, expanding the chemical toolbox for the modification and functionalization of this important heterocyclic scaffold.

Table 2: Summary of Photochemical Transformations of Pyrimidinone Systems

Reaction TypeSubstrate ExampleKey Product(s)Conditions
Intramolecular γ-Hydrogen Abstraction1-aryl-4-propyl-6-methylpyrimidin-2(1H)-onePhotoelimination productsIrradiation
[2+2] Cycloaddition1-methyl-2(1H)-pyrimidinoneDewar-type isomerUV irradiation
Norrish Type I α-Cleavage1-methyl-2(1H)-pyrimidinoneConjugated isocyanateUV irradiation in matrix
Photosensitized Dehydrogenation3,4-dihydropyrimidin-2(1H)-onesPyrimidin-2(1H)-onesVisible light, Re(I) complex

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.